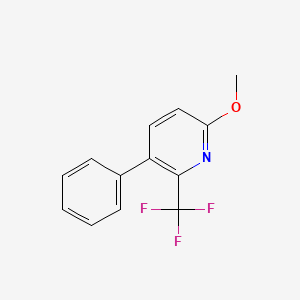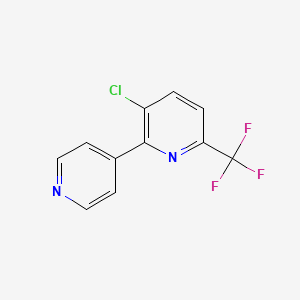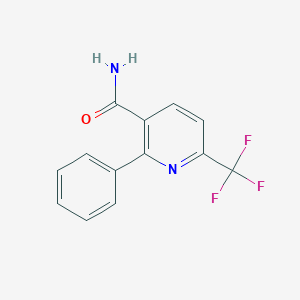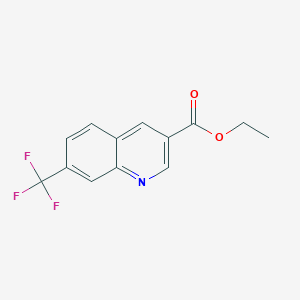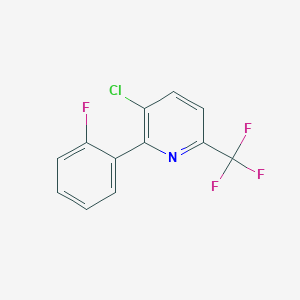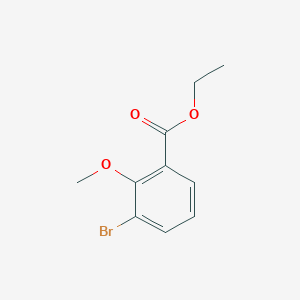![molecular formula C10H7NO2S2 B1391632 2-[(4-Nitrophenyl)thio]thiophene CAS No. 857361-59-2](/img/structure/B1391632.png)
2-[(4-Nitrophenyl)thio]thiophene
Vue d'ensemble
Description
“2-[(4-Nitrophenyl)thio]thiophene” is a chemical compound with the molecular formula C10H7NO2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-[(4-Nitrophenyl)thio]thiophene”, often involves heterocyclization of various substrates . One method involves the extraction of a residue with hexanes, followed by flash chromatography on silica 60 .Molecular Structure Analysis
The molecular structure of “2-[(4-Nitrophenyl)thio]thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom . The exact mass of the molecule is 205.01974964 g/mol .Chemical Reactions Analysis
Thiophene derivatives, including “2-[(4-Nitrophenyl)thio]thiophene”, can undergo a variety of chemical reactions. For instance, thiophene can be oxidized by hydroperoxyl radicals, leading to the formation of various intermediates and complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Nitrophenyl)thio]thiophene” include a molecular weight of 205.23 g/mol, a topological polar surface area of 74.1 Ų, and a complexity of 209 .Applications De Recherche Scientifique
Synthesis and Transformation
4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes a transformation to produce thioketene intermediates, leading to the formation of nonaromatic 1,1-dialkylindolium-2-thiolates, a process relevant in synthetic chemistry and material science (Androsov, 2008).
Polymers and Optical Properties
Thieno[3,2-b]thiophenes with nitrophenyl groups exhibit the most significant red shift absorbance and the lowest optical band gap, making them significant in the study of electronic materials and polymers. Their electropolymerization and copolymerization with thiophene have been explored for applications in electronic devices (Capan et al., 2012).
Vibrational Spectra and DFT Simulations
The compound 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene has been synthesized, with its structure confirmed using various spectroscopic techniques. The vibrational spectra and DFT simulations of this compound are crucial for understanding its electronic properties (Balakit et al., 2017).
Conducting Polymers and Electrochromic Devices
A study on a mixture of isomers including 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole has shown potential applications in electrochromic devices. These polymers demonstrate valuable properties for use in electronic and optical applications (Variş et al., 2006).
Conformational Polymorphism
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a related compound, has been studied for its conformational polymorphism in crystal structures. This research is significant for understanding the thermodynamic and structural properties of such compounds (Yu et al., 2000).
Crystal Structure Analysis
The crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound similar to 2-[(4-Nitrophenyl)thio]thiophene, has been analyzed for its potential in material science and pharmaceuticals. These studies are crucial for drug design and development (Nagaraju et al., 2018).
Glycosaminoglycan Analogues Synthesis
Syntheses of 4-nitrophenyl beta-glycosides, analogues of 2-[(4-Nitrophenyl)thio]thiophene, are employed in the chemo-enzymatic synthesis of thio-oligosaccharide analogues. These compounds have applications in understanding and treating diseases related to glycosaminoglycans, glycoproteins, and glycolipids (Chen & Withers, 2007).
Polymer Functionalization and Optical Switching
The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including nitro groups, has been explored for its influence on optical properties. This research is significant for the development of advanced materials in photonic and electronic applications (Li et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-nitrophenyl)sulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQPTIRZPSYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)thio]thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






